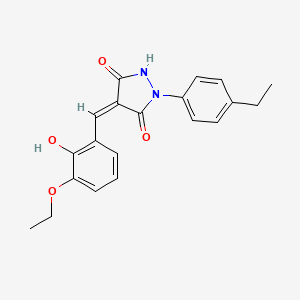
N-(2-methoxyphenyl)-2,3-dimethyl-6-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2,3-dimethyl-6-quinoxalinecarboxamide (also known as AG-1478) is a synthetic compound that belongs to the family of quinoxaline derivatives. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR), which is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
作用机制
AG-1478 exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the receptor and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival, as well as the induction of apoptosis in cancer cells. In addition, AG-1478 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
AG-1478 has been shown to have potent and selective inhibitory effects on EGFR in vitro and in vivo. It has been shown to reduce the phosphorylation of EGFR and downstream signaling molecules, such as extracellular signal-regulated kinase (ERK) and Akt, in cancer cells. In addition, AG-1478 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. Furthermore, AG-1478 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
AG-1478 has several advantages for lab experiments, including its potent and selective inhibitory effects on EGFR, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. However, there are also some limitations to the use of AG-1478 in lab experiments, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its high cost.
未来方向
There are several future directions for the research and development of AG-1478, including the following:
1. Development of more potent and selective EGFR inhibitors based on the structure of AG-1478.
2. Investigation of the mechanisms of resistance to EGFR inhibitors, such as AG-1478, in cancer cells.
3. Evaluation of the therapeutic potential of AG-1478 in combination with other targeted therapies and immunotherapies in cancer treatment.
4. Investigation of the role of EGFR and its inhibitors, such as AG-1478, in the regulation of inflammation and immune response.
5. Development of AG-1478 analogs with improved solubility, bioavailability, and safety profiles for clinical use.
Conclusion:
In summary, AG-1478 is a potent and selective inhibitor of EGFR with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of AG-1478 and its analogs may lead to the discovery of new treatments for these diseases.
合成方法
AG-1478 can be synthesized through a multi-step process starting from 2,3-dimethylquinoxaline. The first step involves the conversion of 2,3-dimethylquinoxaline to 2,3-dimethylquinoxaline-6-carboxylic acid by oxidation with potassium permanganate. The carboxylic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-methoxyaniline to yield N-(2-methoxyphenyl)-2,3-dimethyl-6-quinoxalinecarboxamide. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
AG-1478 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, AG-1478 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In inflammation research, AG-1478 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In neurodegenerative disease research, AG-1478 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dimethylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-12(2)20-16-10-13(8-9-14(16)19-11)18(22)21-15-6-4-5-7-17(15)23-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVGSPUKZPBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5149107.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5149112.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)

![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)
![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)
